molecular formula C10H18OSi2 B101441 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane CAS No. 16045-78-6

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane

Cat. No. B101441
CAS RN: 16045-78-6
M. Wt: 210.42 g/mol
InChI Key: BKPKTOIGWIYKJZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a compound that is part of the siloxane family, characterized by its silicon-oxygen-silicon (Si-O-Si) backbone. The compound features vinyl groups attached to the silicon atoms, which are reactive sites for various chemical reactions, particularly hydrosilylation. This compound is of interest due to its potential applications in polymer synthesis and material science.

Synthesis Analysis

The synthesis of related siloxane compounds often involves reactions with various catalysts and reagents. For instance, the hydrosilylation polymerization of 1,3-dihydridotetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane, catalyzed by a platinum complex, leads to the formation of high molecular weight polymers . Another synthesis approach involves the reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with terephthalic acid derivatives to yield novel siloxane-containing dicarboxylic acids and their derivatives .

Molecular Structure Analysis

The molecular structure of siloxane compounds can be quite flexible, as evidenced by the varying Si-O-Si bond angles reported in the literature. For example, the Si-O-Si bond angle in 1,3-bis[5-(3-methylisoxazolino-2)]-1,1,3,3-tetraphenyldisiloxane can range from 172.8(2)° to 180(0)° depending on the diastereoisomer . Similarly, the structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane shows a bent configuration with a Si-O-Si angle of 140° .

Chemical Reactions Analysis

The vinyl groups in 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane are reactive sites for hydrosilylation reactions. These reactions can lead to the formation of various copolymers with different end groups, depending on the dienes involved in the reaction . Additionally, the compound can undergo cycloaddition reactions with acetonitrile oxide to yield heterocyclic isoxazoline groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the introduction of C-C groups in the Si-O-Si main chain can lead to increased molecular flexibility and reduced thermal stability . The solubility in common organic solvents and thermal stability of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have also been reported, with the ability to sublime without decomposition . The crystal structure of these compounds can feature intermolecular hydrogen bonding and different conformations depending on the crystallization method .

Scientific Research Applications

Microfluidic Devices in Biological Studies

Microfluidic systems fabricated in poly(dimethylsiloxane) (PDMS), a related compound to 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, offer significant advantages for biological research. PDMS's properties make it an excellent platform for miniaturizing biological studies, including immunoassays, protein and DNA separation, and cell sorting and manipulation. This miniaturization leads to enhanced device efficiency and provides unique insights into cell biology, emphasizing the benefits of microfluidics in biological analysis (S. Sia & G. Whitesides, 2003).

Environmental Impact and Fate of Siloxanes

Research on the environmental distribution, migration, and transformation of dimethylsiloxanes, closely related to the chemical structure of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, highlights their widespread use in consumer products and industrial processes. Despite their rapid degradation in various matrices, ongoing emissions from constant use have led to their detection in diverse environmental settings. Studies emphasize the need for more systematic research on the behaviors of siloxanes, particularly in industrial areas, and the environmental impacts of modified siloxanes (Xiaoling Xiang et al., 2021).

Application in Compression Ignition Engines

The use of dimethyl ether (DME), an ether closely related to 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, in compression ignition (CI) engines as an alternative fuel demonstrates significant environmental benefits. DME's combustion results in low NOx, HC, CO emissions, and notably low PM emission due to its molecular structure. Its superior atomization and vaporization characteristics, compared to conventional diesel, along with the potential for high exhaust gas recirculation (EGR) rates, make DME an attractive alternative fuel, emphasizing the need for further research to enhance engine durability and reduce NOx emissions (Su Han Park & C. Lee, 2014).

Modification of Wood with Silicon Compounds

The application of organo-silicon compounds, such as organo-functional silanes and hexamethyldisiloxane, for wood treatment, offers improvements in dimensional stability, durability, and fire resistance. These treatments, which are related to the functional groups found in 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, enhance the hydrophobicity and weathering stability of wood, suggesting their suitability for use under conditions of outside above ground exposure. This demonstrates the versatility and potential of silicon-based treatments in enhancing wood properties for various applications (C. Mai & H. Militz, 2004).

Mechanism of Action

O(SiMe2CH=CH2)2O(SiMe_2CH=CH_2)_2O(SiMe2​CH=CH2​)2​

. Here is a detailed analysis of its mechanism of action:

Target of Action

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Result of Action

As a catalyst, it likely accelerates chemical reactions without being consumed in the process .

Action Environment

The action, efficacy, and stability of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane can be influenced by various environmental factors. For instance, its storage conditions should be in a flammables area . Its boiling point is 65-68 °C at 15 mm Hg, and it has a density of 0.852 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.

properties

IUPAC Name

[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPKTOIGWIYKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C=C)O[Si](C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166887
Record name 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
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Molecular Weight

210.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane

CAS RN

16045-78-6
Record name 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane
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Record name 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
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Record name 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
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Record name 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane
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